3-(3,4-Difluorophenyl)pyridine

Medicinal Chemistry ADME Prediction Lead Optimization

This 3-(3,4-difluorophenyl)pyridine scaffold offers a validated core for selective aldosterone synthase inhibition (>215-fold selectivity over CYP11B1) and HIF-1α destabilization via HSP90 engagement. With a LogP of 2.7 and TPSA of 12.9Ų, it is optimally positioned for CNS drug candidate development. Procure this specific building block to ensure reproducibility and target selectivity in your medicinal chemistry programs.

Molecular Formula C11H7F2N
Molecular Weight 191.18 g/mol
CAS No. 1214376-40-5
Cat. No. B1420973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Difluorophenyl)pyridine
CAS1214376-40-5
Molecular FormulaC11H7F2N
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C11H7F2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h1-7H
InChIKeyFJSSLLWBMYKGDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Specifications for 3-(3,4-Difluorophenyl)pyridine (CAS: 1214376-40-5) as a Fluorinated Building Block


3-(3,4-Difluorophenyl)pyridine (CAS 1214376-40-5) is a pyridine derivative featuring a 3,4-difluorophenyl substituent at the 3-position of the pyridine ring. It is utilized as a pharmaceutical intermediate and as a scaffold in medicinal chemistry research, particularly for hypoxia-inducible factor (HIF)-1α inhibition [1]. Its physical properties include a molecular weight of 191.18 g/mol, a monoisotopic mass of 191.055 g/mol, a topological polar surface area of 12.9 Ų, and a calculated LogP (XLogP3) of 2.7 .

The Case Against Simple Substitution: Why 3-(3,4-Difluorophenyl)pyridine's Specific Substitution Pattern Matters for Research Programs


The substitution of the 3,4-difluorophenyl moiety onto the pyridine ring is not arbitrary. This specific arrangement, particularly the 3-position attachment on pyridine and the 3,4-difluoro substitution on the phenyl ring, dictates a unique three-dimensional conformation and electronic profile . This affects critical molecular properties such as lipophilicity (LogP) and the ability to engage in specific ligand-protein interactions [1]. Consequently, even closely related analogs with different substitution patterns (e.g., mono-fluoro, different positions, or alternative heterocycles) exhibit divergent biological activities, target selectivity, and pharmacokinetic profiles [2]. Direct substitution without rigorous, target-specific validation introduces unacceptable risk to a research project's reproducibility and outcome.

Quantitative Differentiation: Evidence-Based Selection Criteria for 3-(3,4-Difluorophenyl)pyridine in Specific Research Contexts


Comparative LogP and Topological Polar Surface Area: Implications for Passive Permeability vs. Other Fluorophenylpyridines

The lipophilicity and polarity of 3-(3,4-difluorophenyl)pyridine, as determined by its calculated XLogP3 of 2.7 and topological polar surface area (TPSA) of 12.9 Ų , represent a quantifiable point of differentiation from other fluorinated pyridine building blocks. These values are critical for predicting passive membrane permeability and oral bioavailability in drug discovery programs. While direct experimental LogP or permeability data for unsubstituted analogs (e.g., 3-phenylpyridine, XLogP3 ~2.2, TPSA ~12.9 Ų) is scarce in the primary literature, the addition of two fluorine atoms to the phenyl ring in the target compound is known to increase lipophilicity (higher LogP) without significantly altering polar surface area, a combination that can improve membrane permeation [1]. This balance is a key design principle for CNS drug candidates where high permeability is required but excessive lipophilicity can lead to promiscuity and toxicity [2].

Medicinal Chemistry ADME Prediction Lead Optimization

CYP11B2 vs. CYP11B1 Selectivity in a Derivatized Analog: Demonstrating the Impact of the 3-(3,4-Difluorophenyl)pyridine Scaffold

A derivative of the target compound, 8-[5-(3,4-difluorophenyl)pyridin-3-yl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one (CHEMBL1765224), demonstrates the scaffold's capacity for potent and selective enzyme inhibition. In a cell-based assay using human CYP11B2 (aldosterone synthase) expressed in hamster V79 MZh cells, this derivative exhibited an IC50 of 2.30 nM [1]. In a parallel assay for the highly homologous enzyme CYP11B1 (steroid 11β-hydroxylase), the same compound showed an IC50 of 496 nM, a selectivity factor of >215-fold [1]. This quantitative head-to-head comparison illustrates that the 3-(3,4-difluorophenyl)pyridine core, when elaborated, can confer high potency and remarkable selectivity between closely related targets, a critical attribute for minimizing off-target effects.

Endocrinology Aldosterone Synthase Enzyme Selectivity

Potent HIF-1α Inhibition in an Advanced Deguelin Surrogate: Class-Level Comparison to a Non-Fluorinated Deguelin Analog

In a series of ring-truncated deguelin surrogates, a fluorophenyl-pyridine analog (compound 25 in the study) exhibited potent HIF-1α inhibition. This class-level evidence underscores the value of the fluorophenyl-pyridine motif. While the direct comparator for compound 25 is deguelin (a complex natural product with an IC50 of ~100 nM for HIF-1α inhibition ), another analog (6i) possessing a 2-fluorobenzene moiety instead of a dimethoxybenzene moiety exhibited excellent HIF-1α inhibitory activity with an IC50 of 100 nM [2]. This demonstrates that fluorine substitution on the aryl ring of pyridine-containing scaffolds is a key driver of potent HIF-1α inhibition. The 3,4-difluorophenyl moiety in the target compound offers a different and potentially superior electronic and steric profile compared to a 2-fluoro or 4-fluoro substitution, which can be exploited for further SAR studies.

Oncology Angiogenesis Hypoxia

Procurement-Validated Application Scenarios for 3-(3,4-Difluorophenyl)pyridine in Discovery Research


Scaffold for Selective CYP11B2 (Aldosterone Synthase) Inhibitor Optimization

As evidenced by the >215-fold selectivity of a derivative against CYP11B2 over CYP11B1 [1], the 3-(3,4-difluorophenyl)pyridine scaffold is ideally suited for medicinal chemistry programs targeting selective inhibition of aldosterone synthase. This is a key strategy for developing novel therapeutics for hypertension and heart failure, where selectivity over the related CYP11B1 enzyme is paramount to avoid cortisol suppression. Procuring this specific building block enables the systematic exploration of structure-activity relationships (SAR) around a validated, selective core.

Key Intermediate in the Synthesis of HIF-1α Inhibitors

The compound serves as a crucial intermediate for generating novel analogs of ring-truncated deguelin surrogates, a class of compounds shown to possess potent HIF-1α inhibitory activity [2]. This target is central to cancer biology and ocular neovascular diseases. The specific 3,4-difluorophenyl motif can be used to fine-tune molecular interactions with the C-terminal ATP-binding pocket of HSP90, a mechanism implicated in HIF-1α destabilization [2].

Strategic Building Block for CNS Drug Discovery Programs

With a calculated LogP (XLogP3) of 2.7 and a low topological polar surface area (TPSA) of 12.9 Ų , this compound is positioned within the favorable property space for CNS drug candidates. Medicinal chemists can procure this compound to synthesize and evaluate novel chemical series intended to cross the blood-brain barrier, leveraging the balanced lipophilicity and small polar surface area conferred by the 3,4-difluorophenylpyridine core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,4-Difluorophenyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.